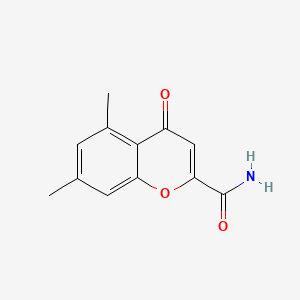
1-Cyano-4-(difluoromethoxy)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyano-4-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C12H7F2NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a cyano group (-CN) and a difluoromethoxy group (-OCF2H) attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-4-(difluoromethoxy)naphthalene typically involves the introduction of the cyano and difluoromethoxy groups onto the naphthalene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable naphthalene derivative is reacted with a difluoromethoxy reagent under basic conditions. The cyano group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale S_NAr reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Cyano-4-(difluoromethoxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones and related compounds.
Reduction: Amino derivatives of naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
1-Cyano-4-(difluoromethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 1-Cyano-4-(difluoromethoxy)naphthalene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules. The difluoromethoxy group can enhance the compound’s lipophilicity and stability, affecting its distribution and metabolism in biological systems.
相似化合物的比较
Similar Compounds
1-Cyano-4-methoxynaphthalene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-Cyano-4-chloronaphthalene: Contains a chlorine atom instead of a difluoromethoxy group.
1-Cyano-4-bromonaphthalene: Contains a bromine atom instead of a difluoromethoxy group.
Uniqueness
1-Cyano-4-(difluoromethoxy)naphthalene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H7F2NO |
|---|---|
分子量 |
219.19 g/mol |
IUPAC 名称 |
4-(difluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2NO/c13-12(14)16-11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-6,12H |
InChI 键 |
JENCNZNLEGHZBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


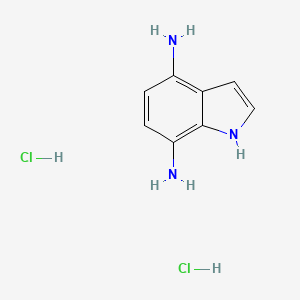
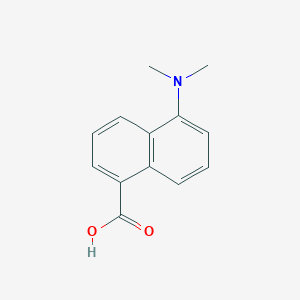
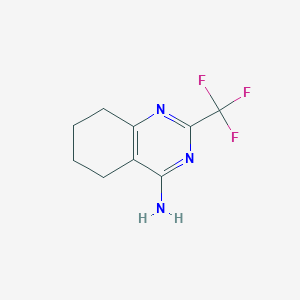
![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)
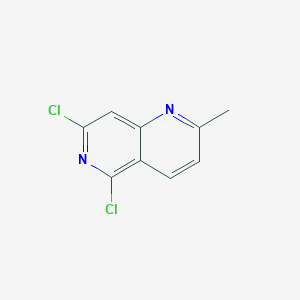

![5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11886924.png)


![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11886940.png)

